![molecular formula C11H8N2O2 B12964011 4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
4-Methoxybenzofuro[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system with a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with methoxy-substituted pyrimidine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzofuro[3,2-d]pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted benzofuro[3,2-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzofuro[3,2-d]pyrimidine can be compared with other similar compounds such as:
Benzofuro[3,2-d]pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Hydroxybenzofuro[3,2-d]pyrimidine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
4-Methylbenzofuro[3,2-d]pyrimidine: Contains a methyl group instead of a methoxy group, which may influence its electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-methoxy-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H8N2O2/c1-14-11-10-9(12-6-13-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3 |
InChI-Schlüssel |
AIIYGBLNDOFIBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC2=C1OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



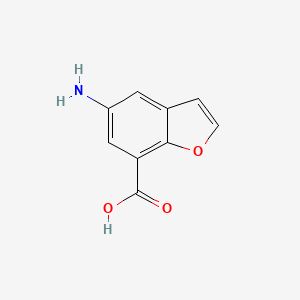
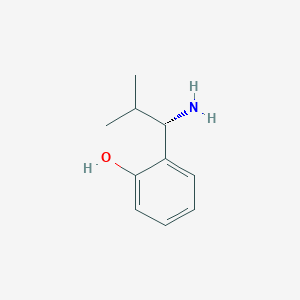
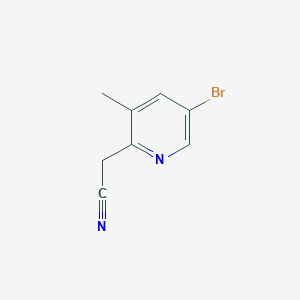
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
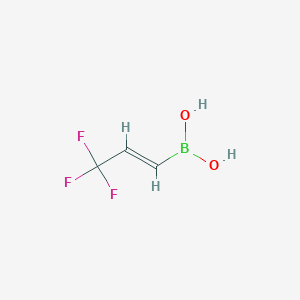
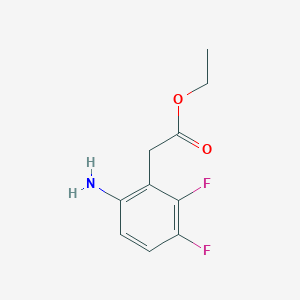

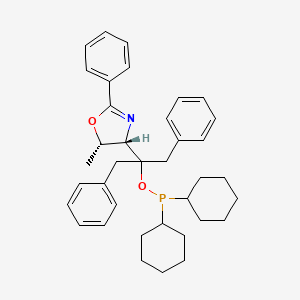
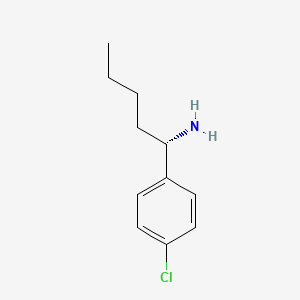
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)

![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
